Acebutolol azide

Description

Acebutolol (trade name Sectral) is a cardioselective beta-adrenergic blocker approved by the FDA for treating hypertension and cardiac arrhythmias. It has been in clinical use for over 30 years with a well-established safety profile . Computational and in vitro studies demonstrate that Acebutolol binds to the JNK-JIP1 interaction site, suppresses JNK phosphorylation, and enhances glucose uptake in adipocyte (3T3L1) and liver (HepG2) cell models of diabetes .

Properties

CAS No. |

80186-92-1 |

|---|---|

Molecular Formula |

C14H20N4O3 |

Molecular Weight |

292.33 g/mol |

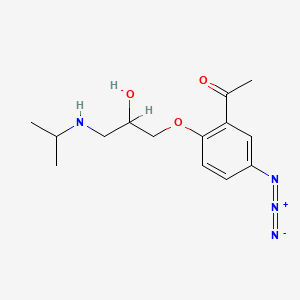

IUPAC Name |

1-[5-azido-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |

InChI |

InChI=1S/C14H20N4O3/c1-9(2)16-7-12(20)8-21-14-5-4-11(17-18-15)6-13(14)10(3)19/h4-6,9,12,16,20H,7-8H2,1-3H3 |

InChI Key |

QGJSWEIHTFSCTP-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N=[N+]=[N-])C(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N=[N+]=[N-])C(=O)C)O |

Synonyms |

acebutolol azide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Binding Affinity and Mechanism

Both compounds enhance glucose uptake by approximately 50% in TNFα-induced diabetic model cells, outperforming insulin (20% increase) . Structural docking simulations confirm that Acebutolol and BI-78D3 share identical hydrogen bonding sites on JNK, explaining their comparable efficacy .

Key Distinction:

While BI-78D3 is a research-grade inhibitor, Acebutolol’s FDA-approved status and cardioprotective effects make it a clinically viable candidate for dual therapy in hypertension and diabetes .

Comparison with Cyproterone Acetate

Cyproterone acetate, a steroid with anti-androgenic properties, serves as a negative control in JNK-JIP1 inhibition studies.

Table 2: Efficacy in JNK Pathway Modulation

| Compound | LibDock Score | Glucose Uptake Enhancement |

|---|---|---|

| Acebutolol | 65.1–74.9 | 50% |

| Cyproterone Acetate | 22.6 | Not reported |

Cyproterone acetate’s low binding affinity underscores Acebutolol’s specificity and potency in targeting the JNK-JIP1 interaction .

Dose-Dependent Effects of Acebutolol

Acebutolol exhibits a dose-dependent response in restoring glucose uptake in TNFα-suppressed cells:

Table 3: Dose-Response Profile

| Concentration (μM) | Glucose Uptake Effect |

|---|---|

| 0.5 | Restores uptake to TNFα-untreated baseline |

| 5.0 | Maximizes uptake in TNFα-induced models |

Clinical Implications and Comparison with Other Beta-Blockers

Acebutolol’s unique dual mechanism—beta-blockade and JNK inhibition—contrasts with non-selective beta-blockers (e.g., propranolol), which may exacerbate insulin resistance. Early clinical reports noted Acebutolol’s neutral or even beneficial effects on glucose metabolism in diabetic patients , aligning with its in vitro antidiabetic activity.

Table 4: Clinical Advantages Over Other Beta-Blockers

Q & A

Q. What experimental models are appropriate for studying Acebutolol’s antidiabetic effects?

Methodological Answer: In vitro diabetic models using 3T3-L1 adipocytes and HepG2 liver cells, pretreated with TNF-α to mimic insulin resistance, are well-established systems. These models allow quantification of JNK phosphorylation (via Western blot) and glucose uptake (via 2-NBDG assays). TNF-α treatment for 6 hours induces metabolic dysfunction, while Acebutolol’s effects are tested at concentrations ranging from 0.5–5.0 μM. Parallel controls (e.g., BI-78D3, a JNK-JIP1 inhibitor) validate experimental outcomes .

Q. How does Acebutolol enhance glucose uptake in insulin-resistant cells?

Methodological Answer: Acebutolol inhibits TNF-α-induced JNK phosphorylation, disrupting JNK-JIP1 interactions. This mechanism restores insulin signaling, measured via 2-NBDG glucose uptake assays. In TNF-α-treated cells, Acebutolol (1 μM) increases glucose uptake by ~45%, comparable to BI-78D3 (50%). Dose-response studies (0.5–5.0 μM) show restored glucose uptake to baseline levels in diabetic models .

Q. What validated analytical techniques quantify Acebutolol in pharmacological studies?

Methodological Answer: Spectrophotometric methods using ion-pair complexes with bromocresol green (BCG) or bromothymol blue (BTB) are reliable for Acebutolol quantification. These methods detect Acebutolol in ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB), with precision comparable to HPLC. Excipient interference tests ensure specificity .

Advanced Research Questions

Q. How do computational simulations clarify Acebutolol’s binding affinity to JNK?

Methodological Answer: LibDock docking simulations reveal Acebutolol binds to the JNK-JIP1 interaction site, forming hydrogen bonds with Arg127 and Cys163. Its LibDock score (65.1) is comparable to BI-78D3 (67.7), indicating similar binding affinity. Structural alignment studies confirm overlapping binding regions with known inhibitors, supporting competitive inhibition .

Q. What explains the dose-dependent variability in Acebutolol’s glucose uptake effects?

Methodological Answer: In TNF-α-induced cells, Acebutolol (0.5–5.0 μM) shows a linear dose-response, restoring glucose uptake to normal levels. In non-induced cells, low doses (0.5 μM) suffice for maximal effect, suggesting differential JNK activation thresholds. This highlights context-dependent efficacy, necessitating tailored dosing in diabetic vs. non-diabetic models .

Q. Are there contradictions between Acebutolol’s beta-blocker and antidiabetic roles?

Methodological Answer: Historically, beta-blockers were linked to metabolic adverse effects, but Acebutolol’s cardioselectivity minimizes these risks. Recent studies show its JNK inhibition independently enhances glucose uptake, reconciling its dual therapeutic roles. Clinical data from diabetic hypertensive patients support hypoglycemic effects without exacerbating lipid metabolism .

Q. How does Acebutolol’s efficacy compare to other JNK inhibitors like BI-78D3?

Methodological Answer: Acebutolol and BI-78D3 similarly reduce JNK phosphorylation by ~50% in TNF-α-treated cells. However, Acebutolol’s glucose uptake enhancement (45–50%) slightly underperforms BI-78D3 (50–90%) in non-induced models. Structural and affinity comparisons suggest Acebutolol’s repurposing potential, though combinatorial studies may optimize efficacy .

What unresolved questions persist regarding Acebutolol’s mechanism of action?

Methodological Answer: Key gaps include in vivo validation of glucose uptake effects, long-term safety in diabetic models, and off-target interactions with adrenergic receptors. Unresolved molecular pathways (e.g., AMPK modulation) warrant phosphoproteomic profiling. Additionally, synergies with insulin sensitizers remain unexplored .

Methodological & Data Analysis Questions

Q. How should researchers handle raw data from Acebutolol studies?

Methodological Answer: Large datasets (e.g., phosphorylation blots, dose-response curves) should be appended, while processed data critical to hypotheses (e.g., normalized glucose uptake percentages) are included in the main text. Follow guidelines for reproducibility: report instrument parameters (e.g., spectrophotometer wavelength), statistical tests (t-tests, ANOVA), and uncertainty margins (SEM) .

Q. What statistical approaches are recommended for analyzing Acebutolol’s pharmacological effects?

Methodological Answer: Use IC50/EC50 values for dose-response curves, with nonlinear regression models. For phosphorylation studies, normalize band intensities to housekeeping proteins (e.g., β-actin) and apply two-way ANOVA to assess treatment × cell-type interactions. Report p-values with Bonferroni correction for multiple comparisons .

Tables of Key Findings

| Parameter | Acebutolol (1 μM) | BI-78D3 (1 μM) | TNF-α Control |

|---|---|---|---|

| JNK Phosphorylation Inhibition | 50% reduction | 55% reduction | 0% reduction |

| Glucose Uptake (TNF-α-treated) | 45% increase | 50% increase | 20% increase (insulin) |

| LibDock Binding Score | 65.1 | 67.7 | N/A |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.